3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine mechanism of action
3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine mechanism of action
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine
Authored by a Senior Application Scientist
Abstract
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This guide focuses on 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine, a compound whose specific mechanism of action is not yet fully elucidated. Based on the established activities of structurally related pyridazine derivatives, we hypothesize a dual mechanism of action for this compound. The primary hypothesis centers on its potential as a muscarinic acetylcholine receptor (mAChR) antagonist, given the prevalence of piperidine-containing pyridazines with central nervous system (CNS) activity. A secondary hypothesis explores its potential as an inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, a target for some 3,6-disubstituted pyridazines in oncology. This document provides a comprehensive framework for researchers to investigate these hypotheses, detailing the underlying scientific rationale, experimental workflows, and specific protocols for in vitro and in vivo validation.
Introduction: The Pyridazine Scaffold and its Therapeutic Potential
The pyridazine ring system is a versatile heterocyclic motif that has garnered significant interest in drug discovery due to its wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and neuroleptic properties[1][2][3]. The compound of interest, 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine, incorporates three key structural features:
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The Pyridazine Core : A six-membered aromatic ring with two adjacent nitrogen atoms, which can be readily functionalized to modulate its physicochemical and pharmacological properties[1][4].
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The Piperidine Moiety : A saturated six-membered heterocycle that is a common feature in many CNS-active drugs. The piperidine ring can influence a molecule's binding to various receptors and improve its pharmacokinetic profile[2][5][6][7].
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The Trifluoromethyl (CF3) Group : A bioisostere frequently used in medicinal chemistry to enhance metabolic stability, increase lipophilicity for better blood-brain barrier penetration, and improve binding affinity to biological targets[8][9][10].
Given the lack of direct studies on this specific molecule, this guide proposes a structured investigation into two plausible mechanisms of action based on the known pharmacology of related compounds.
Hypothesized Primary Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Structurally similar piperidinyl-pyridazine compounds have been identified as potent muscarinic acetylcholine receptor (mAChR) antagonists[5]. The five subtypes of mAChRs (M1-M5) are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems, playing crucial roles in processes like learning, memory, and motor control[11][12][13]. Antagonism of these receptors is a therapeutic strategy for various neurological and psychiatric disorders.
Overview of Muscarinic Acetylcholine Receptor Signaling
Muscarinic receptors are GPCRs that, upon binding acetylcholine, activate intracellular signaling cascades through different G proteins. M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and modulate ion channel activity[11][14][15].
Caption: Hypothesized Muscarinic Signaling Pathways.
Experimental Workflow for Validating mAChR Antagonism
A tiered approach is recommended to systematically evaluate the interaction of 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine with mAChRs.
Caption: Experimental workflow for mAChR antagonist validation.
A. Radioligand Binding Assays
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Objective: To determine the binding affinity (Ki) of the test compound for each of the five human muscarinic receptor subtypes (M1-M5).
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Principle: This competitive binding assay measures the ability of the test compound to displace a known radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]NMS) from the receptor.
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Protocol:
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Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing each of the human M1, M2, M3, M4, and M5 receptor subtypes[16].
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Assay Setup: In a 96-well plate, combine the cell membrane preparation (10-20 µg of protein), a fixed concentration of the radioligand (e.g., ~100 pM [3H]NMS), and varying concentrations of the test compound (3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine) in a suitable binding buffer[17].
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Incubation: Incubate the plates at room temperature for 3 hours with gentle agitation to allow the binding to reach equilibrium[17].
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Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer[16][17].
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Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter[16][17].
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Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation[16].
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B. Functional Assays
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Objective: To determine if the test compound acts as an antagonist at the mAChR subtypes it binds to.
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Principle: Measure the ability of the test compound to inhibit the downstream signaling cascade initiated by a known muscarinic agonist.
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Protocols:
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Calcium Flux Assay (for M1, M3, M5):
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Culture cells expressing M1, M3, or M5 receptors in a 96-well plate.
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM)[18].
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Pre-incubate the cells with varying concentrations of the test compound.
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Stimulate the cells with a known muscarinic agonist (e.g., acetylcholine) at its EC80 concentration.
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Measure the change in intracellular calcium concentration using a fluorescence plate reader. An antagonist will cause a dose-dependent reduction in the agonist-induced calcium signal[18].
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cAMP Assay (for M2, M4):
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Culture cells expressing M2 or M4 receptors in a 96-well plate.
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Pre-treat the cells with forskolin to stimulate adenylyl cyclase and raise intracellular cAMP levels.
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Add a muscarinic agonist (e.g., acetylcholine) to inhibit adenylyl cyclase, causing a decrease in cAMP.
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In parallel wells, pre-incubate with the test compound before adding the agonist.
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Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or luminescence-based assay)[3][18]. An antagonist will reverse the agonist-induced decrease in cAMP in a dose-dependent manner.
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A. Rodent Behavioral Models
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Objective: To assess the in vivo effects of the compound on behaviors known to be modulated by muscarinic receptor activity.
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Model: The Novel Object Recognition (NOR) task is used to assess recognition memory in rodents, a cognitive function in which muscarinic signaling plays a key role[19].
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Protocol:
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Habituation: Individually house mice and habituate them to the testing arena (an open box) for several days.
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Familiarization Phase: Place a mouse in the arena with two identical objects and allow it to explore for a set period (e.g., 10 minutes).
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Inter-trial Interval: After a delay (e.g., 1-24 hours), administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).
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Test Phase: Return the mouse to the arena, where one of the familiar objects has been replaced with a novel object.
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Data Collection: Videotape the session and score the time the mouse spends exploring the novel versus the familiar object. A mouse with intact recognition memory will spend significantly more time exploring the novel object. Muscarinic antagonists are known to impair performance in this task.
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Hypothesized Secondary Mechanism of Action: JNK Pathway Inhibition
Several 3,6-disubstituted pyridazine derivatives have been designed and synthesized as inhibitors of the c-Jun N-terminal kinase (JNK) pathway, which is implicated in cancer cell proliferation, survival, and metastasis[8][20].
Overview of the JNK Signaling Pathway
JNKs are members of the mitogen-activated protein kinase (MAPK) family. In response to cellular stress, JNKs are activated via a phosphorylation cascade. Activated JNKs then phosphorylate a variety of transcription factors, most notably c-Jun. Phosphorylation of c-Jun leads to the formation of the AP-1 transcription factor complex, which regulates the expression of genes involved in cell cycle progression and survival[8][20][21]. Persistent activation of the JNK pathway is associated with tumor progression.
Caption: The c-Jun N-terminal Kinase (JNK) Signaling Pathway.
Experimental Workflow for Validating JNK Inhibition
A tiered approach is also proposed for investigating the potential anti-cancer activity via JNK inhibition.
Caption: Experimental workflow for JNK inhibitor validation.
A. Biochemical Kinase Assay
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Objective: To directly measure the inhibitory activity of the test compound against purified JNK1 enzyme.
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Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a lower ADP concentration and a reduced luminescent signal[22][23].
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Protocol:
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Reaction Setup: In a 384-well plate, add the test compound at various concentrations, a fixed amount of purified JNK1 enzyme, its substrate (e.g., ATF2), and ATP[22].
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Kinase Reaction: Incubate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed[22].
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ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the newly formed ADP back to ATP, which is then used by a luciferase to produce light[22].
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Measurement: Read the luminescence on a plate reader.
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Data Analysis: Calculate the IC50 value from the dose-response curve.
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B. Cell-Based Assay for c-Jun Phosphorylation
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Objective: To confirm that the compound can inhibit JNK activity within a cellular context.
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Principle: Measure the levels of phosphorylated c-Jun (p-c-Jun), a direct downstream target of JNK, in cancer cells treated with the compound.
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Protocol:
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Cell Culture: Plate a relevant cancer cell line (e.g., a breast or lung cancer cell line) in a multi-well plate.
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Treatment: Treat the cells with varying concentrations of the test compound for a specified time.
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Stimulation (Optional): Induce JNK activity with a known activator (e.g., anisomycin or UV radiation).
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Cell Lysis: Lyse the cells to extract proteins.
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Quantification: Measure the levels of p-c-Jun (at Ser63/73) and total c-Jun using an immunoassay method such as Western blotting or a quantitative ELISA.
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Data Analysis: Determine the concentration of the compound that causes a 50% reduction in c-Jun phosphorylation.
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A. Human Tumor Xenograft Model
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Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
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Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the drug on tumor growth is then monitored over time[4][24][25].
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Protocol:
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Cell Implantation: Subcutaneously inject a suspension of a suitable human cancer cell line into the flank of immunodeficient mice (e.g., nude or SCID mice)[4].
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Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
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Treatment: Randomize the mice into vehicle control and treatment groups. Administer the test compound daily (or as determined by pharmacokinetic studies) via an appropriate route.
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Monitoring: Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice as an indicator of toxicity.
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Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis[26].
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Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the extent of tumor growth inhibition.
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Data Summary and Interpretation
The experimental workflows described above will generate quantitative data to support or refute the hypothesized mechanisms of action.
| Assay Type | Parameter | Hypothesized Outcome |
| mAChR Binding | Ki (nM) | Potent binding to one or more mAChR subtypes (M1-M5). |
| mAChR Functional | IC50 (nM) | Dose-dependent inhibition of agonist-induced signaling. |
| Novel Object Recognition | Discrimination Index | Dose-dependent impairment of recognition memory. |
| JNK1 Kinase Assay | IC50 (nM) | Direct inhibition of JNK1 enzymatic activity. |
| c-Jun Phosphorylation | IC50 (nM) | Reduction of p-c-Jun levels in cancer cells. |
| Xenograft Study | % Tumor Growth Inhibition | Significant reduction in tumor volume compared to vehicle control. |
A potent Ki and IC50 in the nanomolar range in the mAChR assays, coupled with a corresponding behavioral effect in vivo, would provide strong evidence for the primary hypothesis of muscarinic antagonism. Similarly, potent IC50 values in the JNK assays and significant tumor growth inhibition in a xenograft model would support the secondary hypothesis. It is also possible that the compound exhibits a polypharmacological profile, acting on both pathways.
Conclusion
This guide presents a scientifically grounded, hypothesis-driven framework for elucidating the mechanism of action of 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine. By systematically applying the detailed in vitro and in vivo protocols, researchers can determine its primary biological targets and pathways. The potential dual activity as a muscarinic antagonist and a JNK inhibitor makes this compound an intriguing subject for further investigation in both neuroscience and oncology drug discovery.
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